N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS3/c1-10-2-4-11(5-3-10)21-9-15(20)19-16-18-12(8-22-16)13-6-7-14(17)23-13/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJCCTWYALOIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced through a halogenation reaction using reagents like N-chlorosuccinimide (NCS).
Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached via a nucleophilic substitution reaction using p-tolylthiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the reaction conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene moieties often exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazole, including N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide, can effectively inhibit various bacterial strains and fungi.
Case Study Example :
A study on related thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, utilizing methods such as the turbidimetric technique to assess efficacy . The findings suggest that modifications in the thiazole structure can enhance antimicrobial potency.
Anticancer Activity
The compound has also been evaluated for its potential anticancer effects. Research indicates that thiazole derivatives possess significant cytotoxic activity against various cancer cell lines.
Case Study Example :
In a study assessing the anticancer properties of thiazole derivatives, compounds were tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Results indicated that certain modifications led to increased cytotoxicity, highlighting the importance of structural variations in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The target compound’s key structural elements are compared below with analogs from the evidence:
Table 1: Substituent and Molecular Weight Comparison
*Calculated based on molecular formula C₁₆H₁₂ClN₃OS₂.
Key Observations:
- Thiophene vs. Aryl Substituents : The 5-chlorothiophen-2-yl group in the target compound is distinct from the 4-chlorothiophene in Ev11’s 9a and aryl groups (e.g., p-tolyl in Ev2). Chlorothiophenes generally enhance lipophilicity and metabolic stability compared to simple aryl groups .
- Acetamide Functionalization : The p-tolylthio group in the target compound differs from sulfamoyl (Ev11), piperazine (Ev2), and triazole (Ev12) substituents. Sulfur atoms in thioethers (p-tolylthio) may engage in hydrophobic interactions or hydrogen bonding, whereas sulfonamides (Ev12) often improve water solubility .
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C12H12ClN2S3
- Molecular Weight : 300.87 g/mol
- CAS Number : 123971-45-9
Biological Activity Overview
The compound exhibits a range of biological activities attributed to its thiazole and thiophene moieties, which are known to enhance pharmacological properties. The following sections detail its antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings demonstrate significant antimicrobial properties. The mechanism often involves the inhibition of bacterial lipid biosynthesis, leading to cell death.
- Study Findings :
- A study evaluated various thiazole derivatives for their antimicrobial effects against Gram-positive and Gram-negative bacteria. The results showed that derivatives similar to this compound displayed promising activity, particularly against Staphylococcus aureus and Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 64 | E. coli |
| This compound | 16 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been explored primarily through in vitro studies on various cancer cell lines.
- Cell Line Studies :
- In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF7) cells with an IC50 value of approximately 10 µg/mL .
- The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Apoptosis induction |
| HepG2 | 15 | Cell cycle arrest |
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo effects of the compound using a murine model of breast cancer. Treatment with this compound led to a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective therapeutic agent .
Case Study 2: Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. The binding affinity was analyzed using Schrodinger software, revealing strong interactions with proteins associated with apoptosis pathways .
Q & A
Q. What synthetic methodologies are recommended to optimize yield and purity of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by acylation. Key steps include:
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity of intermediates .
- Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity. Monitor reaction progress via TLC .
- Catalysts : Use AlCl₃ for thioacetamide bond formation, as shown in analogous thiazole syntheses .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.2 ppm), thiazole (δ 7.5–8.0 ppm), and p-tolyl (δ 2.3 ppm for CH₃) groups. Discrepancies in integration ratios may indicate impurities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Validate C=O (1650–1700 cm⁻¹) and S-C (650–750 cm⁻¹) bonds .
Q. How can researchers address poor solubility in aqueous buffers during bioassays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring compatibility with assay buffers .
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the acetamide moiety while retaining bioactivity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced Research Questions
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Assay Validation : Verify in vitro results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Metabolic Stability Testing : Use liver microsomes to assess rapid degradation in vivo, which may explain efficacy gaps .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in animal models to correlate with observed bioactivity .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Target Fishing : Employ chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with kinases or inflammatory mediators (e.g., COX-2) .
- CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate genes in cell lines and assessing activity loss .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the thiophene (e.g., Cl → F) or p-tolyl (e.g., CH₃ → OCH₃) groups .
- Biological Screening : Test analogs against panels of cancer cell lines (NCI-60) or inflammatory markers (TNF-α, IL-6) .
- QSAR Modeling : Develop regression models correlating logP, polar surface area, and IC₅₀ values to guide optimization .
Q. What experimental approaches mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Purity Standardization : Ensure ≥98% purity via HPLC and quantify residual solvents (e.g., DMF) via GC-MS .
- Stability Studies : Monitor compound degradation under assay conditions (pH, temperature) using LC-UV .
- Internal Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-experiment variability .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Cell Line Authentication : Use STR profiling to rule out contamination .
- Pathway Analysis : Perform RNA-seq to identify differential expression of target pathways (e.g., apoptosis regulators) .
- Microenvironment Mimicry : Test in 3D spheroids or co-cultures to assess relevance to in vivo tumor heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
